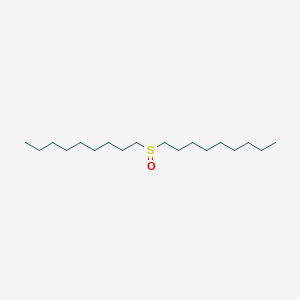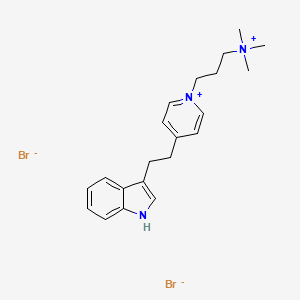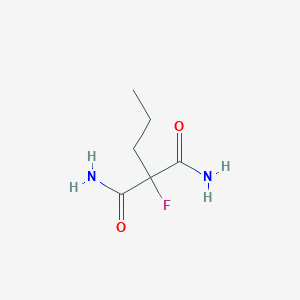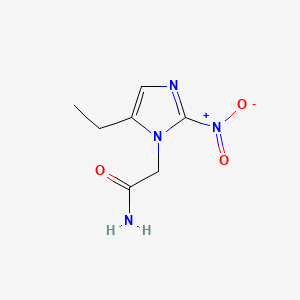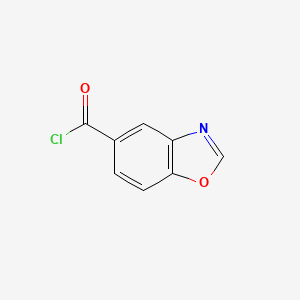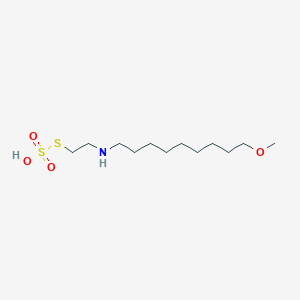
n,n,2,3-Tetramethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n,2,3-Tetramethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
n,n,2,3-Tetramethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound.
化学反应分析
Types of Reactions
n,n,2,3-Tetramethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It undergoes electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
n,n,2,3-Tetramethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of n,n,2,3-Tetramethylaniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and receptors, influencing their activity and function.
相似化合物的比较
n,n,2,3-Tetramethylaniline can be compared with other similar compounds such as:
n,n-Dimethylaniline: Lacks the additional methyl groups on the benzene ring, making it less sterically hindered.
2,3-Dimethylaniline: Lacks the methyl groups on the nitrogen, affecting its reactivity and solubility.
n,n,3,5-Tetramethylaniline: Has a different substitution pattern on the benzene ring, leading to variations in its chemical properties and reactivity.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
属性
CAS 编号 |
24226-35-5 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
N,N,2,3-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-6-5-7-10(9(8)2)11(3)4/h5-7H,1-4H3 |
InChI 键 |
HYXIJVZYRWWFOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


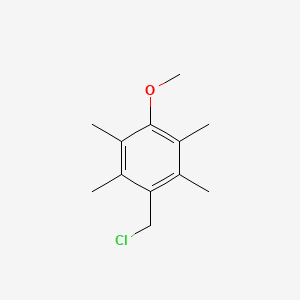
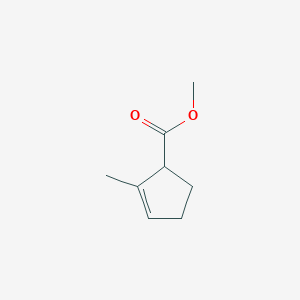
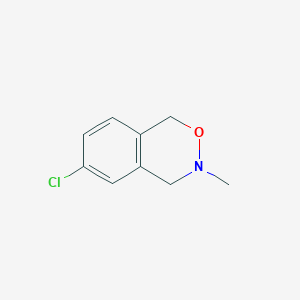
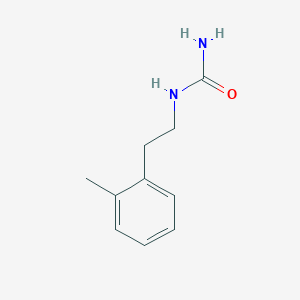
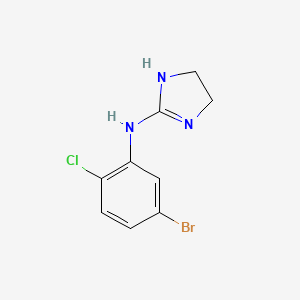
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
